6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride
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Overview
Description
6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridazine rings. It is primarily used in organic synthesis and medicinal chemistry due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,6-dimethylpyridine with hydrazine to form the imidazo[1,2-b]pyridazine core, followed by chlorination to introduce the carbonyl chloride group.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control.
Chemical Reactions Analysis
Types of Reactions: 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with different nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Major Products:
Amides and Esters: Formed from substitution reactions.
Oxides and Reduced Derivatives: Resulting from oxidation and reduction reactions.
Scientific Research Applications
6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes or receptors, thereby modulating biological pathways. The compound’s structure allows it to bind to the active sites of enzymes, blocking their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Imidazo[1,2-a]pyrimidine: Shares the imidazo core but has a pyrimidine ring instead of a pyridazine ring.
Uniqueness: 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride is unique due to its specific substitution pattern and the presence of the carbonyl chloride group, which imparts distinct reactivity and biological properties. This makes it a valuable compound in the development of new chemical entities and therapeutic agents.
Properties
IUPAC Name |
6,8-dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-5-3-6(2)12-13-7(8(10)14)4-11-9(5)13/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWXWLSOWBSVOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN2C1=NC=C2C(=O)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664980 |
Source
|
Record name | 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114040-10-7 |
Source
|
Record name | 6,8-Dimethylimidazo[1,2-b]pyridazine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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